(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17559030
InChI: InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1
SMILES:
Molecular Formula: C14H19F3N2O3
Molecular Weight: 320.31 g/mol

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate

CAS No.:

VCID: VC17559030

Molecular Formula: C14H19F3N2O3

Molecular Weight: 320.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate -

Description

(S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate is a carbamate compound, classified as an ester or salt of carbamic acid. Carbamates are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatility and biological activity. This specific compound features a tert-butyl group, a hydroxy group, and a trifluoromethyl-substituted pyridine moiety, which enhances its lipophilicity and biological activity, making it a subject of interest in drug development.

Synthesis and Reaction Conditions

The synthesis of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate typically involves the coupling of tert-butyl carbamate with appropriate hydroxy and pyridine derivatives. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Synthesis Steps

  • Coupling Reaction: The reaction involves combining tert-butyl carbamate with a hydroxy derivative and a pyridine derivative.

  • Optimization: Conditions like temperature and solvent are optimized to enhance yield and purity.

Biological Activity and Potential Applications

The biological activity of (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate has been explored in various studies. Its structure suggests potential applications in pharmacology, particularly due to the presence of the trifluoromethyl group, which enhances interactions with biological targets. Compounds with similar structures have shown antimicrobial and neuroprotective activities, indicating that this compound may also possess similar biological properties.

Potential Applications Table

Application AreaRationale
PharmacologyEnhanced biological activity due to trifluoromethyl group
AntimicrobialSimilar structures have shown antimicrobial activity
NeuroprotectionSimilar structures have shown neuroprotective activity

Mechanism of Action and Interaction Studies

The mechanism of action primarily involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group may enhance binding affinity and selectivity towards specific receptors or enzymes. Further research, including molecular docking studies and binding assays, is necessary to fully characterize these interactions.

Interaction Studies Table

Study TypeObjective
Molecular DockingTo predict binding affinity and selectivity
Binding AssaysTo quantify interactions with biological targets
Product Name (S)-Tert-butyl (1-hydroxy-3-(6-(trifluoromethyl)pyridin-3-YL)propan-2-YL)carbamate
Molecular Formula C14H19F3N2O3
Molecular Weight 320.31 g/mol
IUPAC Name tert-butyl N-[(2S)-1-hydroxy-3-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]carbamate
Standard InChI InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(21)19-10(8-20)6-9-4-5-11(18-7-9)14(15,16)17/h4-5,7,10,20H,6,8H2,1-3H3,(H,19,21)/t10-/m0/s1
Standard InChIKey WJZDICBKIPUAGV-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)CO
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)CO
PubChem Compound 57634109
Last Modified Aug 10 2024

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